Rocuronium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2.84e-05 g/L

Synonyms

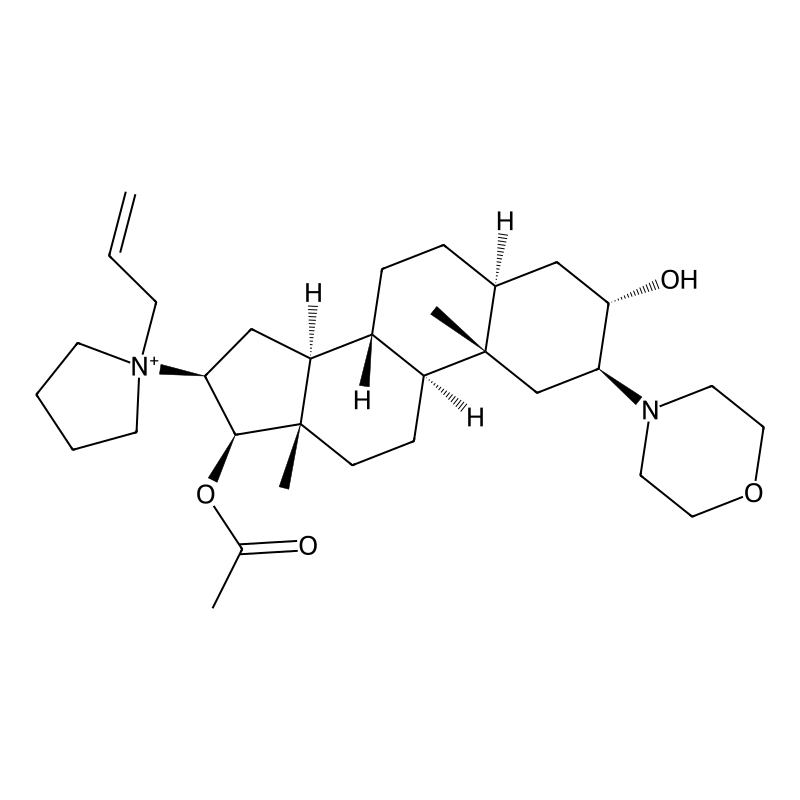

Canonical SMILES

Isomeric SMILES

Rocuronium, typically supplied as rocuronium bromide, is a monoquaternary aminosteroid non-depolarizing neuromuscular blocking agent (NMBA). In both clinical and research procurement, it serves as the premier intermediate-acting NMBA due to its quantifiable combination of rapid onset, high cardiovascular stability, and specific reversibility. Unlike older aminosteroids, rocuronium is formulated as a ready-to-use aqueous solution at a pH of 3.0 to 4.0, eliminating the need for lyophilization and reconstitution. Its primary value proposition lies in providing intubating conditions comparable to depolarizing agents while maintaining a strict non-depolarizing safety profile, making it a critical reference standard and active pharmaceutical ingredient (API) in anesthesiology research and critical care formulations [1].

Substituting rocuronium with its closest structural analog, vecuronium, introduces significant workflow delays; vecuronium requires time-consuming reconstitution from a lyophilized powder due to its aqueous instability and exhibits a substantially slower onset of action, precluding its use in rapid sequence induction (RSI) [1]. Conversely, substituting with the traditional rapid-onset benchmark, succinylcholine, exposes experimental models and patients to depolarizing side effects, including dangerous hyperkalemia, fasciculations, and elevated intracranial pressure [2]. Furthermore, rocuronium's exceptionally high binding affinity to the reversal agent sugammadex cannot be matched by vecuronium, making rocuronium the strict requirement for protocols demanding immediate, profound reversal of neuromuscular blockade [3].

References

- [1] Comparison of equipotent doses of rocuronium and vecuronium. J Anaesthesiol Clin Pharmacol. 2014.

- [2] Rocuronium vs. Succinylcholine for Rapid Sequence Intubation. Cochrane Database Syst Rev. 2015.

- [3] Sugammadex as a reversal agent for neuromuscular block: an evidence-based review. Core Evid. 2013.

Onset of Neuromuscular Blockade: Rocuronium vs. Vecuronium

Rocuronium was structurally optimized for rapid onset; its lower potency necessitates a higher molar dose, which drives a steeper concentration gradient and faster diffusion to the neuromuscular junction. At equipotent intubating doses, rocuronium (0.6 mg/kg) achieves clinically acceptable intubation conditions in approximately 60 to 90 seconds. In contrast, vecuronium (0.1 mg/kg) requires 112 to 144 seconds to achieve the same level of blockade [1].

| Evidence Dimension | Time to clinically acceptable intubating conditions |

| Target Compound Data | 60–90 seconds (at 0.6 mg/kg) |

| Comparator Or Baseline | Vecuronium: 112–144 seconds (at 0.1 mg/kg) |

| Quantified Difference | Rocuronium is approximately 40-50% faster. |

| Conditions | Equipotent intubating doses in adult human subjects under general anesthesia. |

This rapid onset allows rocuronium to be utilized in emergency rapid sequence induction, replacing hazardous depolarizing agents.

Reversal Agent Binding Affinity: Rocuronium vs. Vecuronium

The selective relaxant binding agent sugammadex (a modified gamma-cyclodextrin) was specifically designed to encapsulate rocuronium. Quantitative binding studies demonstrate that sugammadex has an equilibrium affinity constant (Ka) of 25,000,000 M^-1 for rocuronium. While it also binds vecuronium, the affinity is significantly lower at 10,000,000 M^-1 [1]. This 2.5-fold higher affinity translates to a more rapid, reliable, and profound reversal of rocuronium-induced blockade compared to vecuronium.

| Evidence Dimension | Equilibrium affinity constant (Ka) with sugammadex |

| Target Compound Data | 2.5 x 10^7 M^-1 |

| Comparator Or Baseline | Vecuronium: 1.0 x 10^7 M^-1 |

| Quantified Difference | 2.5-fold higher binding affinity for rocuronium. |

| Conditions | In vitro thermodynamic binding assays. |

Procurement of rocuronium over vecuronium is essential for protocols requiring precise, immediate termination of neuromuscular blockade via sugammadex.

Aqueous Formulation Stability: Rocuronium vs. Vecuronium

A major differentiator in pharmaceutical manufacturing and clinical workflow is aqueous stability. Vecuronium bromide undergoes rapid hydrolysis in water, strictly necessitating its formulation and supply as a lyophilized powder that requires reconstitution prior to use [1]. Rocuronium bromide, however, is stable in aqueous solution when formulated at a pH of 3.0 to 4.0 (often with acetate or glycine buffers), allowing it to be supplied as a ready-to-use 10 mg/mL liquid injection [2].

| Evidence Dimension | Aqueous formulation viability |

| Target Compound Data | Stable as a ready-to-use aqueous solution (pH 3.0–4.0) |

| Comparator Or Baseline | Vecuronium: Unstable in aqueous media; requires lyophilization |

| Quantified Difference | Eliminates the reconstitution step entirely. |

| Conditions | Standard commercial formulation and ambient/refrigerated storage conditions. |

Eliminating the lyophilization and reconstitution steps reduces manufacturing complexity and accelerates critical-care deployment.

Safety Profile in Rapid Sequence Induction: Rocuronium vs. Succinylcholine

Succinylcholine achieves rapid intubating conditions (~50 seconds) but acts via depolarization, which can cause life-threatening hyperkalemia, muscle fasciculations, and increased intracranial pressure. Rocuronium at higher doses (0.9–1.2 mg/kg) achieves comparable onset times (55–75 seconds) while functioning strictly as a non-depolarizing agent [1]. This allows rocuronium to match the speed of succinylcholine without triggering depolarizing adverse events.

| Evidence Dimension | Onset time vs. Depolarizing risk |

| Target Compound Data | 55–75 seconds onset (0.9-1.2 mg/kg) with zero depolarizing risk |

| Comparator Or Baseline | Succinylcholine: ~50 seconds onset with high depolarizing risk (hyperkalemia) |

| Quantified Difference | Near-equivalent onset speed without depolarizing side effects. |

| Conditions | High-dose rapid sequence induction protocols. |

Procurement of rocuronium is essential for rapid-sequence protocols where depolarizing agents are contraindicated due to hyperkalemia or crush injury risks.

Emergency Rapid Sequence Induction (RSI) Formulations

Because rocuronium achieves onset times of 60-90 seconds without the depolarizing risks of succinylcholine, it is the API of choice for developing non-depolarizing RSI protocols and emergency critical care formulations [1].

Sugammadex Reversal Binding Assays

Due to its 2.5 x 10^7 M^-1 binding affinity to sugammadex—2.5 times higher than vecuronium—rocuronium is the primary reference standard used in host-guest complexation studies and the development of novel cyclodextrin-based reversal agents [2].

Ready-to-Use (RTU) Liquid Injectable Manufacturing

Unlike vecuronium, which requires lyophilization due to aqueous instability, rocuronium's stability at pH 3.0–4.0 makes it the preferred aminosteroid NMBA for manufacturing ready-to-use (RTU) liquid injectables, streamlining both production lines and end-user workflows [3].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 24 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 22 of 24 companies with hazard statement code(s):;

H302 (81.82%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (81.82%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H331 (77.27%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Rocuronium is a non-depolarizing neuromuscular blocker widely used to produce muscle relaxation to help facilitate surgery and ventilation of the lungs in elective and emergent situations. Rocuonium is one of many non-depolarizing neuromuscular blockers available, but it has the advantage of being fast-acting and reversible.

Drug Classes

Pharmacology

MeSH Pharmacological Classification

ATC Code

M03 - Muscle relaxants

M03A - Muscle relaxants, peripherally acting agents

M03AC - Other quaternary ammonium compounds

M03AC09 - Rocuronium bromide

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Acetylcholine (muscarinic)

CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Acute Toxic;Irritant

Other CAS

Absorption Distribution and Excretion

Studies of distribution, metabolism, and excretion in cats and dogs indicate that rocuronium is eliminated primarily by the liver.

0.3 L/kg [3 to <12 mos]

0.26 L/kg [1 to <3 yrs]

0.21 L/kg [3 to <8 yrs]

0.25 L/kg/hr [Adults (Ages 27 to 58 years)]

0.21 L/kg/hr [Geriatrics (>=65 yrs)]

0.16 L/kg/hr [Normal ewnal and hepatice function]

0.13 L/kg/hr [Renal transplant patients]

0.13 L/kg/hr [Hepatic dysfunction patients]

0.35 +/- 0.08 L/kg/hr [Pediatric Patients 3 to <12 mos]

0.32 +/- 0.07 L/kg/hr [Pediatric Patients 1 to 3 yrs]

0.44 +/- 0.16 L/kg/hr [Pediatric Patients 3 to 8 yrs]

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

Explore Compound Types